![molecular formula C12H8ClFOS B12842854 1-[5-(4-Chloro-3-fluorophenyl)-2-thienyl]ethanone](/img/structure/B12842854.png)
1-[5-(4-Chloro-3-fluorophenyl)-2-thienyl]ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[5-(4-Chloro-3-fluorophenyl)-2-thienyl]ethanone is an organic compound characterized by the presence of a thienyl group attached to a phenyl ring substituted with chlorine and fluorine atoms
Vorbereitungsmethoden
The synthesis of 1-[5-(4-Chloro-3-fluorophenyl)-2-thienyl]ethanone typically involves the following steps:
Starting Materials: The synthesis begins with 4-chloro-3-fluorobenzaldehyde and 2-thiophenecarboxylic acid.
Condensation Reaction: These starting materials undergo a condensation reaction in the presence of a suitable catalyst, such as aluminum chloride, to form the intermediate compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Analyse Chemischer Reaktionen
1-[5-(4-Chloro-3-fluorophenyl)-2-thienyl]ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions.
Wissenschaftliche Forschungsanwendungen
1-[5-(4-Chloro-3-fluorophenyl)-2-thienyl]ethanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of 1-[5-(4-Chloro-3-fluorophenyl)-2-thienyl]ethanone involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its involvement in modulating inflammatory responses .
Vergleich Mit ähnlichen Verbindungen
1-[5-(4-Chloro-3-fluorophenyl)-2-thienyl]ethanone can be compared with similar compounds such as:
1-(4-Chloro-3-fluorophenyl)ethanone: This compound lacks the thienyl group, making it less versatile in certain chemical reactions.
1-(3-Chloro-2-fluorophenyl)ethanone: The position of the chlorine and fluorine atoms differs, affecting its reactivity and applications.
Eigenschaften
Molekularformel |
C12H8ClFOS |
|---|---|
Molekulargewicht |
254.71 g/mol |
IUPAC-Name |
1-[5-(4-chloro-3-fluorophenyl)thiophen-2-yl]ethanone |
InChI |
InChI=1S/C12H8ClFOS/c1-7(15)11-4-5-12(16-11)8-2-3-9(13)10(14)6-8/h2-6H,1H3 |
InChI-Schlüssel |
RIVSRLIQKLEYME-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CC=C(S1)C2=CC(=C(C=C2)Cl)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



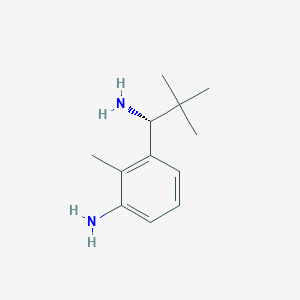
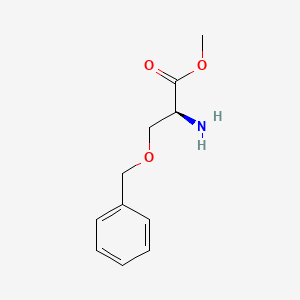
![1-(4'-(Methylthio)-[1,1'-biphenyl]-4-yl)ethan-1-one](/img/structure/B12842801.png)
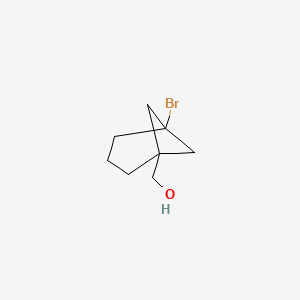
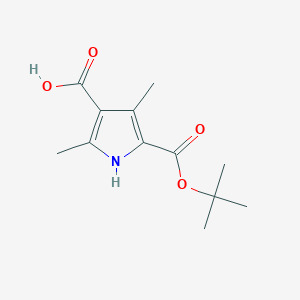
![2-Chloro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12842817.png)

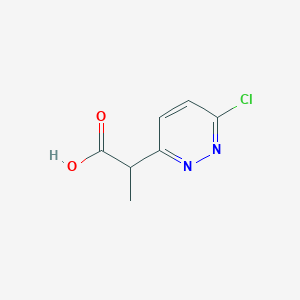
![1H-Benzo[d]imidazo[1,2-a]imidazol-2(3H)-one](/img/structure/B12842833.png)
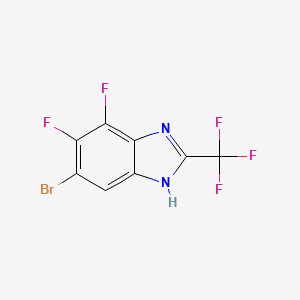
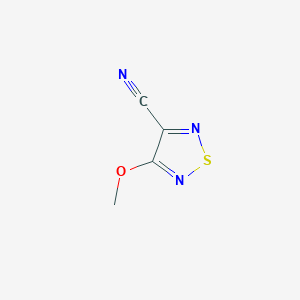
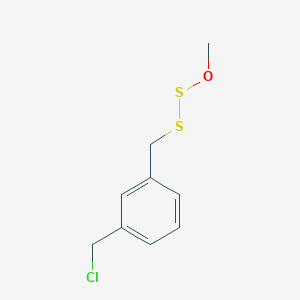
![a,a-Bis[4-(dimethylamino)phenyl]-4-ethenylbenzeneacetonitrile](/img/structure/B12842849.png)
